8,9-Dihydroxy-2,2-dimethyl-4-oxo-1-oxa-3-azaspiro(4.5)dec-7-yl benzoate
Description
8,9-Dihydroxy-2,2-dimethyl-4-oxo-1-oxa-3-azaspiro[4.5]dec-7-yl benzoate is a structurally complex spirocyclic compound featuring a 1-oxa-3-azaspiro[4.5]decane core. Key substituents include:
- Hydroxyl groups at positions 8 and 7.
- A benzoate ester at position 5.
- A ketone at position 3.
- Two methyl groups at position 2.
The benzoate ester moiety may influence lipophilicity and bioavailability, while the hydroxyl groups could participate in hydrogen bonding or serve as sites for further derivatization .
Properties
CAS No. |
76374-29-3 |
|---|---|
Molecular Formula |
C17H21NO6 |
Molecular Weight |
335.4 g/mol |
IUPAC Name |
(8,9-dihydroxy-2,2-dimethyl-4-oxo-1-oxa-3-azaspiro[4.5]decan-7-yl) benzoate |
InChI |
InChI=1S/C17H21NO6/c1-16(2)18-15(22)17(24-16)8-11(19)13(20)12(9-17)23-14(21)10-6-4-3-5-7-10/h3-7,11-13,19-20H,8-9H2,1-2H3,(H,18,22) |
InChI Key |
WNEQHZQQABKEQP-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NC(=O)C2(O1)CC(C(C(C2)OC(=O)C3=CC=CC=C3)O)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-Dihydroxy-2,2-dimethyl-4-oxo-1-oxa-3-azaspiro(4.5)dec-7-yl benzoate typically involves multiple steps. One common method starts with the preparation of the spirocyclic core, followed by the introduction of the benzoate group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality. The choice of raw materials and reaction conditions is crucial to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
8,9-Dihydroxy-2,2-dimethyl-4-oxo-1-oxa-3-azaspiro(4.5)dec-7-yl benzoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to alter the oxidation state of the compound.
Substitution: This reaction allows for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Scientific Research Applications
8,9-Dihydroxy-2,2-dimethyl-4-oxo-1-oxa-3-azaspiro(4.5)dec-7-yl benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8,9-Dihydroxy-2,2-dimethyl-4-oxo-1-oxa-3-azaspiro(4.5)dec-7-yl benzoate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, metabolic regulation, and gene expression.
Comparison with Similar Compounds
8-(4-Dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione
- Core Structure : 7-oxa-9-azaspiro[4.5]decane.
- Key Differences: Replaces the benzoate ester with benzothiazole and dimethylaminophenyl groups. The presence of a dione (6,10-positions) contrasts with the ketone (position 4) and hydroxyl groups in the target compound.
- Implications : The benzothiazole group may enhance fluorescence or metal-binding properties, whereas the benzoate ester in the target compound could improve membrane permeability .
8,9-Isopropylidenedioxy-3-p-tolyl-1,6-dioxa-3-azaspiro[4.5]decane-2,10-dione
- Core Structure : 1,6-dioxa-3-azaspiro[4.5]decane.
- Key Differences : Features an isopropylidenedioxy group (positions 8,9) and a p-tolyl substituent. The dione system (2,10-positions) differs from the hydroxyl and ketone groups in the target compound.
- Implications : The isopropylidene group may protect hydroxyls during synthesis, while the dione system could alter reactivity in nucleophilic additions .
Benzoate Ester Derivatives
Benzyl Benzoate
- Structure : Simple ester of benzoic acid and benzyl alcohol.
- Comparison : Lacks the spirocyclic core, resulting in lower molecular weight (212.24 g/mol vs. ~375 g/mol for the target compound) and reduced conformational rigidity.
- Applications : Widely used as a fragrance and antiparasitic agent. The target compound’s spiro system may confer enhanced stability in biological environments .
Methyl Benzoate
- Structure : Methyl ester of benzoic acid.
- Comparison : Smaller alkyl chain (methyl vs. spirocyclic decane) reduces steric hindrance but increases volatility.
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Weight (g/mol) | Key Functional Groups | LogP (Predicted) |
|---|---|---|---|
| Target Compound | ~375 | Spiro core, benzoate ester, dihydroxy | 2.8 |
| 8-(4-Dimethylamino-phenyl)-...-dione | ~450 | Spiro core, benzothiazole, dione | 3.5 |
| Benzyl Benzoate | 212.24 | Benzoate ester, benzyl | 3.1 |
Research Findings
Synthetic Challenges : The spirocyclic core requires multi-step synthesis, often involving cyclization of oxa-aza precursors (e.g., via reactions with hydroxylamine or amines) .
Conformational Analysis : Ring puckering in the spiro system (quantified via Cremer-Pople parameters ) may influence interactions with biological targets.
Stability : The benzoate ester in the target compound shows slower hydrolysis rates compared to methyl or benzyl benzoates, as evidenced by in vitro assays .
Crystallography : SHELXL and ORTEP-3 are critical tools for resolving the spiro structure, with hydrogen-bonding networks stabilizing the hydroxyl and ketone groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
